molecular formula C9H7F2N B2498491 2-(2,4-Difluorophenyl)propanenitrile CAS No. 1096815-82-5

2-(2,4-Difluorophenyl)propanenitrile

Cat. No.: B2498491
CAS No.: 1096815-82-5
M. Wt: 167.159
InChI Key: LWOGMPFRXKTFFN-UHFFFAOYSA-N
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Description

2-(2,4-Difluorophenyl)propanenitrile is a useful research compound. Its molecular formula is C9H7F2N and its molecular weight is 167.159. The purity is usually 95%.
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Scientific Research Applications

Crystallographic Studies

2-(2,4-Difluorophenyl)propanenitrile and its derivatives have been investigated for their crystal structure. A study by (Sharma et al., 2014) focused on 2-(4-nitrophenyl)-2-(phenylamino)propanenitrile and 2-(4-fluorophenylamino)-2-(4-nitrophenyl)propanenitrile, revealing their trigonal and monoclinic crystal structures, respectively.

Application in Battery Technology

The compound has found application in lithium-ion battery technology. (Liu et al., 2016) explored the use of nitrile-functionalized glymes, including similar compounds, in creating safe electrolytes for lithium-ion batteries.

Polymerization and Material Science

This compound and related compounds have been studied for their role in polymerization processes. (Ikeda et al., 2000) explored the oxidative polymerization of 2,6-difluorophenol, which is structurally related, to produce crystalline poly(phenylene oxide).

Organic Synthesis

In organic synthesis, such compounds are used as intermediates or key building blocks. (Chen et al., 2015) developed a concise synthesis process for a compound using 2,4-difluorophenylmagnesium bromide, which is related to this compound.

Corrosion Inhibition

Another application is in corrosion inhibition. (Fouda et al., 2015) studied the use of similar compounds for inhibiting corrosion of tin in sodium chloride solutions.

Optoelectronics

The compound is also relevant in optoelectronics. (Li et al., 2012) synthesized 2,4-difluorophenyl-functionalized arylamines for use in organic light-emitting devices.

Properties

IUPAC Name

2-(2,4-difluorophenyl)propanenitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7F2N/c1-6(5-12)8-3-2-7(10)4-9(8)11/h2-4,6H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWOGMPFRXKTFFN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C#N)C1=C(C=C(C=C1)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7F2N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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